

Dissolving (Rac)-Zevaquenabant for Preclinical Research: Application Notes and Protocols

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889

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Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] As a CB1R inverse agonist, it stabilizes the receptor in an inactive state, reducing its basal signaling activity.[3][4] This dual-action mechanism makes it a compound of interest in preclinical research for various conditions, including liver fibrosis, metabolic disorders, and obesity-induced chronic kidney disease.[1][2][5] Proper dissolution and preparation of **(Rac)-Zevaquenabant** are critical for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of **(Rac)-Zevaquenabant** for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(Rac)-Zevaquenabant** is provided in the table below.

Property	Value
IUPAC Name	(4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide
Synonyms	(Rac)-MRI-1867, INV-101, S-MRI-1867
CAS Number	1998760-00-1[1]
Molecular Formula	C25H21ClF3N5O2S[1]
Molar Mass	547.98 g/mol [1]
Appearance	Solid powder

Solubility Data

(Rac)-Zevaquenabant exhibits solubility in various organic solvents and solvent mixtures. The following table summarizes its solubility for different applications.

Solvent/Vehicle	Concentration	Application	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (91.24 mM)	In Vitro Stock Solution	Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL (9.12 mM)	In Vivo (e.g., oral, intraperitoneal)	Results in a clear solution.[7]
10% DMSO, 90% Corn Oil	≥ 5 mg/mL (9.12 mM)	In Vivo (e.g., oral gavage)	Results in a clear solution.[7]

Experimental Protocols

Protocol 1: Preparation of (Rac)-Zevaquenabant Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for cell-based assays.

Materials:

- **(Rac)-Zevaquenabant** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Bath sonicator

Procedure:

- Weigh the desired amount of **(Rac)-Zevaquenabant** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).
- Vortex the mixture vigorously for 1-2 minutes.
- Sonicate the solution in a bath sonicator for 10-15 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
- If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution.^[6]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

- Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

Protocol 2: Preparation of (Rac)-Zevaquenabant Formulation for In Vivo Experiments (Aqueous-Based)

This protocol details the preparation of a vehicle suitable for systemic administration in animal models.

Materials:

- **(Rac)-Zevaquenabant** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Bath sonicator

Procedure:

- Weigh the required amount of **(Rac)-Zevaquenabant** powder.
- Dissolve the powder in DMSO first (10% of the final volume).
- Add PEG300 (40% of the final volume) and vortex thoroughly.
- Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.
- Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.

- Sonicate the final solution for 5-10 minutes to ensure homogeneity. The resulting solution should be clear.^[7]

Protocol 3: Preparation of (Rac)-Zevaquenabant Formulation for In Vivo Experiments (Oil-Based)

This protocol is an alternative for oral administration, using corn oil as the vehicle.

Materials:

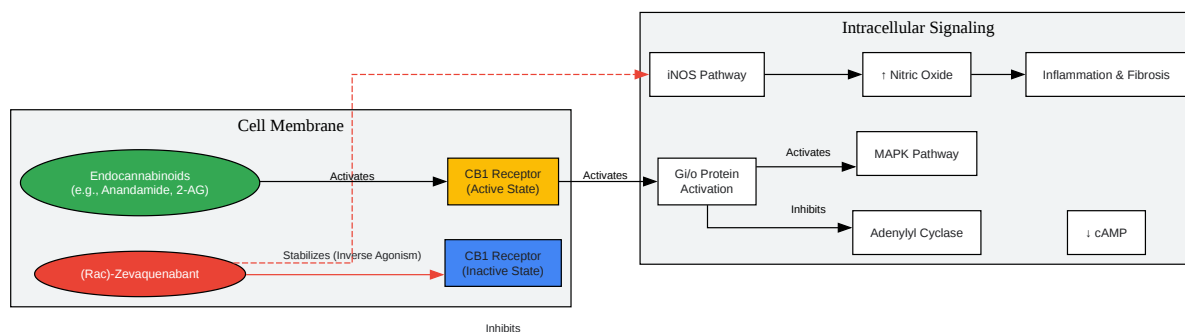
- **(Rac)-Zevaquenabant** powder
- Dimethyl Sulfoxide (DMSO)
- Corn Oil
- Sterile conical tubes
- Vortex mixer

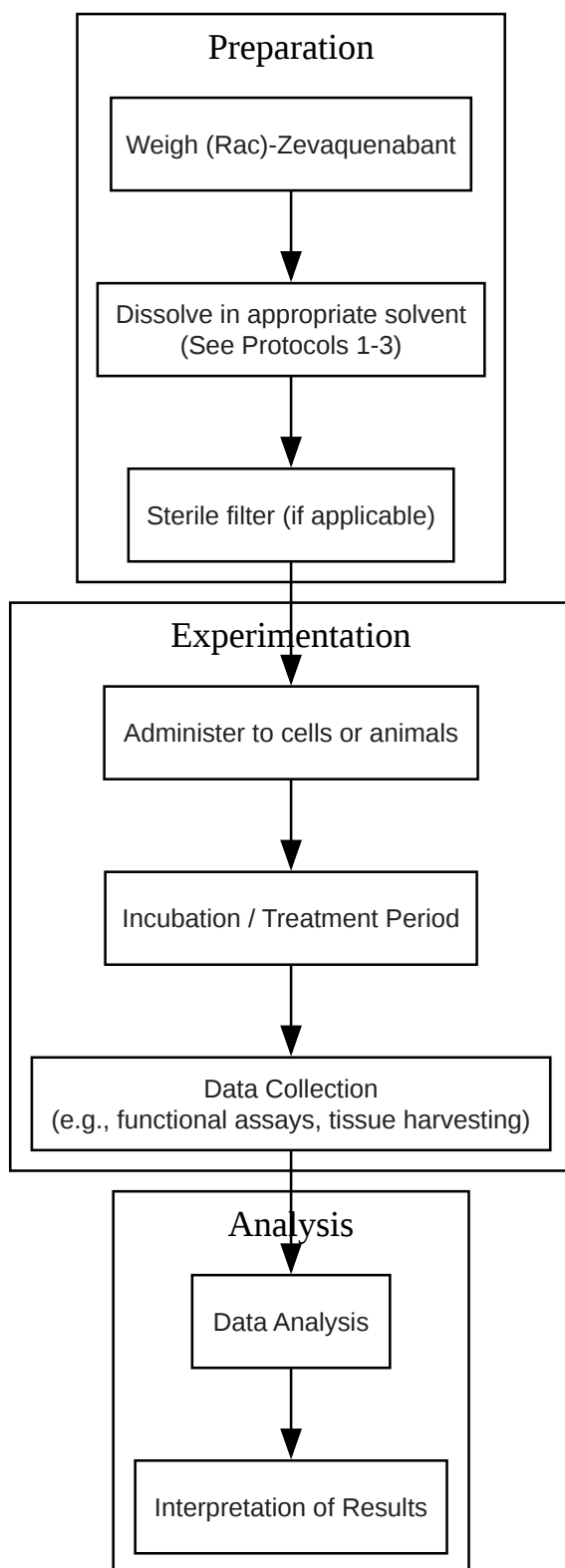
Procedure:

- Weigh the necessary amount of **(Rac)-Zevaquenabant**.
- First, dissolve the powder in DMSO (10% of the final volume).
- Add the corn oil (90% of the final volume) to the DMSO solution.
- Vortex the mixture thoroughly until a clear and uniform solution is achieved.^[7]

Mechanism of Action and Signaling Pathway

(Rac)-Zevaquenabant acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.^{[3][4]} This leads to an inhibition of downstream signaling pathways typically activated by endocannabinoids. Additionally, Zevaquenabant inhibits inducible nitric oxide synthase (iNOS), contributing to its therapeutic effects.





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